molecular formula C16H24Cl6S3 B14187664 Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane CAS No. 872880-25-6

Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane

Cat. No.: B14187664
CAS No.: 872880-25-6
M. Wt: 525.3 g/mol
InChI Key: YPQKTMXZRISKGO-UHFFFAOYSA-N
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Description

Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is a chemical compound characterized by its unique structure, which includes two four-membered rings and three sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane typically involves the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur sources under controlled conditions. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the formation of the trisulfane linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway and reagents used .

Scientific Research Applications

Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with these targets, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)disulfane
  • Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)monosulfane

Uniqueness

Compared to its similar compounds, Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is unique due to its three sulfur atoms, which provide distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust sulfur-containing compounds .

Properties

CAS No.

872880-25-6

Molecular Formula

C16H24Cl6S3

Molecular Weight

525.3 g/mol

IUPAC Name

1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfanyl]cyclobutane

InChI

InChI=1S/C16H24Cl6S3/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3

InChI Key

YPQKTMXZRISKGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1(Cl)Cl)(C)C)(SSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C

Origin of Product

United States

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